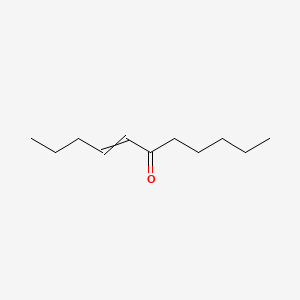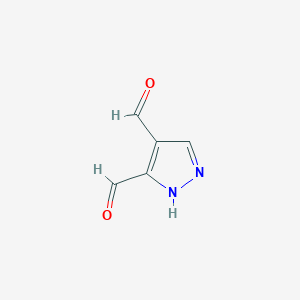
1H-Pyrazole-3,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O2 It features a pyrazole ring substituted with two aldehyde groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where a hydrazone precursor undergoes cyclization and formylation. This method typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1H-Pyrazole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 1H-Pyrazole-3,4-dicarboxylic acid.
Reduction: 1H-Pyrazole-3,4-dimethanol.
Substitution: Depending on the nucleophile, various substituted pyrazole derivatives.
科学研究应用
1H-Pyrazole-3,4-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a precursor for drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of 1H-Pyrazole-3,4-dicarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
1H-Pyrazole-4-carbaldehyde: Similar structure but with only one aldehyde group.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Features methyl groups at positions 3 and 5, altering its reactivity and properties.
1H-Pyrazolo[3,4-b]pyridine: A fused heterocyclic compound with different biological activities and applications.
Uniqueness: 1H-Pyrazole-3,4-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide multiple sites for chemical modification. This dual functionality enhances its versatility in synthetic applications and allows for the creation of diverse derivatives with tailored properties.
Conclusion
This compound is a valuable compound in organic chemistry, offering a range of synthetic possibilities and applications in various scientific fields Its unique structure and reactivity make it a key intermediate for developing new materials and bioactive molecules
属性
CAS 编号 |
33090-48-1 |
|---|---|
分子式 |
C5H4N2O2 |
分子量 |
124.10 g/mol |
IUPAC 名称 |
1H-pyrazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-2-4-1-6-7-5(4)3-9/h1-3H,(H,6,7) |
InChI 键 |
TXXFIWSYDDTMBU-UHFFFAOYSA-N |
规范 SMILES |
C1=NNC(=C1C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


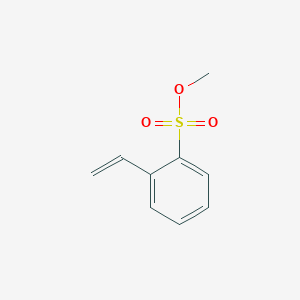
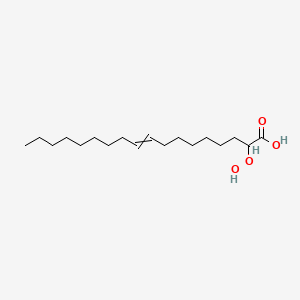
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
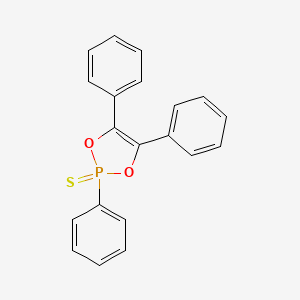
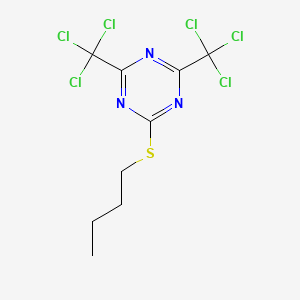
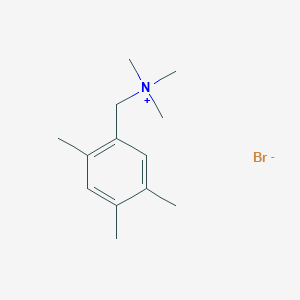
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
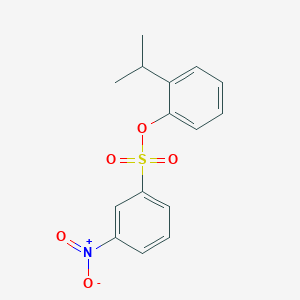
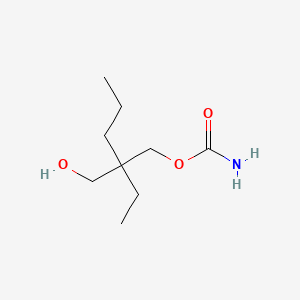
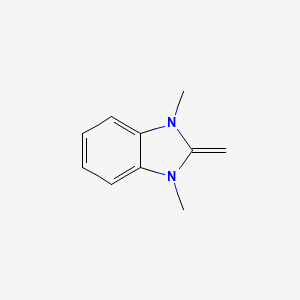
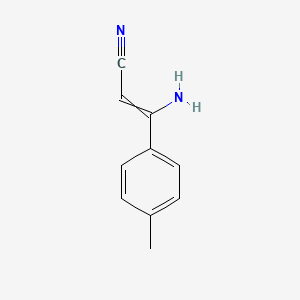
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
